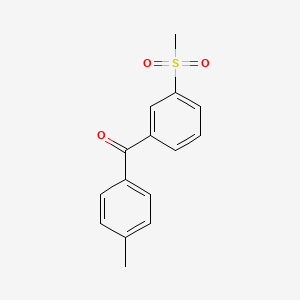
(3-Methansulfonylphenyl)(4-methylphenyl)methanon
Übersicht
Beschreibung
(3-Methanesulfonylphenyl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C15H14O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methanesulfonylphenyl)(4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methanesulfonylphenyl)(4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung nichtlinearer optischer Materialien
(3-Methansulfonylphenyl)(4-methylphenyl)methanon: hat potenzielle Anwendungen in der Entwicklung nichtlinearer optischer (NLO) Materialien. Diese Materialien sind entscheidend für die Entwicklung von Geräten, die Licht auf verschiedene Weise manipulieren können. Dies ist für eine Vielzahl von Technologien unerlässlich, darunter Lasersysteme, optische Kommunikation und photonische Informationsverarbeitung. Die molekulare Struktur der Verbindung, die eine effiziente Ladungstransfer und elektronische Delokalisierung ermöglicht, macht sie zu einem Kandidaten für die Erforschung neuer NLO-Materialien .
Pharmazeutische Forschung
Diese Verbindung könnte als Vorläufer bei der Synthese verschiedener Pharmazeutika dienen. Ihre strukturellen Merkmale, insbesondere das Vorhandensein der Methansulfonylgruppe, könnten bei der Entwicklung von Arzneimittelmolekülen mit verbesserten pharmakokinetischen Eigenschaften genutzt werden. Die Forschung an ihren Derivaten könnte zur Entwicklung neuer Medikamente mit entzündungshemmenden, schmerzlindernden oder fiebersenkenden Wirkungen führen .
Biologische Aktivität
(3-Methanesulfonylphenyl)(4-methylphenyl)methanone, also known as DMSM, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of DMSM is attributed to several mechanisms:
- Electrophilic Interactions : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
- Cytokine Modulation : In vitro studies have shown that DMSM significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential anti-inflammatory properties.
- Binding Affinity : The compound's structural features allow it to interact with specific enzymes and receptors involved in disease pathways, although further research is needed to fully elucidate these interactions.
Biological Activities
DMSM has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that DMSM exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in drug development.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses positions DMSM as a potential therapeutic agent for inflammatory diseases.
- Anticancer Potential : Research indicates that DMSM may have activity against certain cancer cell lines, suggesting its utility in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against specific pathogens | |
| Anti-inflammatory | Reduces TNF-α and IL-6 production | |
| Anticancer | Active against various cancer cell lines |
Case Study 1: Anti-inflammatory Mechanism
In a study involving human cell lines, DMSM was shown to significantly inhibit the production of pro-inflammatory cytokines. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation. The sulfonyl group enhances the compound's interaction with cellular proteins involved in inflammatory pathways.
Case Study 2: Anticancer Activity
DMSM was tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression. These findings warrant further investigation into its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)19(2,17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPAHTLTXRNWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















